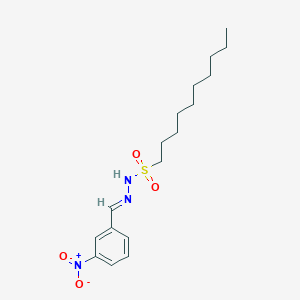
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and environmental science. It is a synthetic compound that has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied extensively.
Wirkmechanismus
The mechanism of action of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It may also act by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the activity of COX-2 and LOX, which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells. In vivo studies have shown that it has anti-inflammatory and analgesic effects and inhibits the growth of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab using various methods. It has been extensively studied, and its mechanism of action and biochemical effects are well understood. However, it also has limitations. It is a relatively new compound, and its long-term effects on human health and the environment are not fully understood. It may also have limited solubility in certain solvents, which may affect its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide. One direction is to investigate its potential use as a drug for the treatment of various diseases, such as cancer and inflammation. Another direction is to study its potential use as a herbicide and insecticide in agriculture. Additionally, further research is needed to investigate its long-term effects on human health and the environment.
Synthesemethoden
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide has been synthesized using various methods, including the reaction of 5-isobutyl-1,3,4-thiadiazole-2-thiol with 3-nitrobenzaldehyde followed by the reaction of the resulting intermediate with acryloyl chloride. Another method involves the reaction of 5-isobutyl-1,3,4-thiadiazole-2-thiol with 3-nitrobenzaldehyde followed by the reaction of the resulting intermediate with acrylamide. These methods have been optimized to obtain high yields of the compound.
Wissenschaftliche Forschungsanwendungen
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide has been extensively studied for its potential applications in various fields. In medicine, it has been investigated for its anti-inflammatory, analgesic, and anti-tumor properties. In agriculture, it has been studied for its potential use as a herbicide and insecticide. In environmental science, it has been investigated for its potential use as a water treatment agent.
Eigenschaften
IUPAC Name |
(E)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-10(2)8-14-17-18-15(23-14)16-13(20)7-6-11-4-3-5-12(9-11)19(21)22/h3-7,9-10H,8H2,1-2H3,(H,16,18,20)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAALESOCPFEJQW-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=NN=C(S1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5768321.png)
![4-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B5768323.png)
![2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)aniline](/img/structure/B5768327.png)
![2-(2-chlorophenyl)-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5768335.png)


![N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5768362.png)

![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B5768371.png)



![methyl 4-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzoate](/img/structure/B5768404.png)
![N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5768410.png)